molecular formula C10H6BrFO B11870556 4-Bromo-5-fluoronaphthalen-2-ol

4-Bromo-5-fluoronaphthalen-2-ol

Cat. No.: B11870556
M. Wt: 241.06 g/mol
InChI Key: FZEBLVCLEXVACC-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoronaphthalen-2-ol is an organic compound with the molecular formula C10H6BrFO It is a derivative of naphthalene, where the hydrogen atoms at positions 4 and 5 are substituted by bromine and fluorine, respectively, and the hydrogen at position 2 is replaced by a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-fluoronaphthalen-2-ol typically involves the bromination and fluorination of naphthalen-2-ol. One common method includes the use of bromine and a fluorinating agent such as Selectfluor. The reaction is carried out in an inert atmosphere, often using solvents like acetonitrile and toluene. The process involves multiple steps, including the addition of bromine to naphthalen-2-ol, followed by fluorination and subsequent purification steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-fluoronaphthalen-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The hydroxyl group can be oxidized to form ketones or reduced to form alkanes.

    Coupling Reactions: It can participate in coupling reactions to form larger aromatic systems.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can produce naphthoquinones.

Scientific Research Applications

4-Bromo-5-fluoronaphthalen-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-5-fluoronaphthalen-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards its targets, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-fluoronaphthalen-1-ol
  • 6-Bromo-1-fluoronaphthalen-2-ol
  • 4-Bromo-2,5-dimethoxyphenethylamine

Uniqueness

4-Bromo-5-fluoronaphthalen-2-ol is unique due to the specific positions of the bromine and fluorine atoms, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted synthesis and specialized applications .

Properties

Molecular Formula

C10H6BrFO

Molecular Weight

241.06 g/mol

IUPAC Name

4-bromo-5-fluoronaphthalen-2-ol

InChI

InChI=1S/C10H6BrFO/c11-8-5-7(13)4-6-2-1-3-9(12)10(6)8/h1-5,13H

InChI Key

FZEBLVCLEXVACC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=CC(=C2C(=C1)F)Br)O

Origin of Product

United States

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